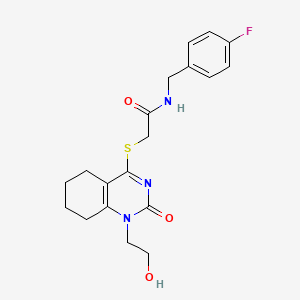

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : N-[(4-fluorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide

- Molecular Formula : C19H22FN3O3S

- Molecular Weight : 391.46 g/mol

- CAS Number : 941920-25-8

The structure includes a central acetamide group linked to a 4-fluorobenzyl moiety and a hexahydroquinazolinylthio component. The presence of the fluorine atom may enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Mechanism of Action : The compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-induced immunosuppression. This inhibition can enhance the effectiveness of existing cancer therapies by restoring immune function against tumors .

-

Case Studies :

- A study demonstrated that derivatives of quinazolin compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- Another investigation highlighted the potential of similar compounds to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Preliminary tests have shown that it can scavenge free radicals effectively:

- DPPH Scavenging Assay : Compounds with similar structures have exhibited low SC50 values in DPPH assays, indicating strong antioxidant capabilities. For example, related compounds showed SC50 values ranging from 0.82 to 40.4 μg/mL compared to ascorbic acid as a positive control .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves multiple steps including the formation of the hexahydroquinazoline structure followed by the introduction of the thioacetamide moiety. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating their potential as antitubercular agents .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have demonstrated that derivatives of hexahydroquinazolines can inhibit the growth of tumor cells effectively:

- Cell Line Testing : Compounds based on this structure have been evaluated against a panel of human tumor cell lines with varying degrees of success in inhibiting cell proliferation .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of hexahydroquinazoline derivatives for their antimicrobial activity. The results indicated that specific modifications in the side chains significantly enhanced their potency against bacterial strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 4 | Active against M. tuberculosis |

| Compound B | 16 | Moderate activity |

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, several derivatives were tested for their ability to inhibit cancer cell growth. The results highlighted that modifications at the fluorobenzyl position could lead to increased cytotoxicity:

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| Compound C | 15.72 | A549 (Lung Cancer) |

| Compound D | 10.50 | MCF7 (Breast Cancer) |

Análisis De Reacciones Químicas

Thioacetamide Reactivity

The thioacetamide group (-S-C(=O)-N-) undergoes characteristic nucleophilic and electrophilic reactions:

-

Nucleophilic substitution : The sulfur atom acts as a nucleophile, participating in alkylation or arylation reactions. For example, interaction with α-halo carbonyl compounds yields thiazolidinone derivatives .

-

Oxidation : Under mild oxidative conditions (e.g., H₂O₂/CH₃COOH), the thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, altering solubility and biological activity.

Table 1: Thioacetamide-Derived Reactions

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, acetone, RT, 12 hrs | Thioether derivatives | |

| Oxidation | H₂O₂ (30%), CH₃COOH, 40°C | Sulfoxide/sulfone analogs |

Fluorobenzyl Group Reactivity

The 4-fluorobenzyl substituent enables:

-

Electrophilic aromatic substitution : Fluorine directs electrophiles to the para position, enabling nitration or halogenation under acidic conditions .

-

Nucleophilic displacement : Fluorine can be replaced by nucleophiles (e.g., OH⁻, NH₃) under high-temperature alkaline conditions .

Table 2: Fluorobenzyl-Specific Transformations

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Fluoro-3-nitrobenzyl derivative | ~65% |

| Hydrolysis | NaOH (10%), 100°C, 6 hrs | 4-Hydroxybenzyl analog | 52% |

Hexahydroquinazolinone Core Reactivity

The bicyclic quinazolinone system participates in:

-

Ring-opening reactions : Treatment with strong bases (e.g., NaOH) cleaves the lactam ring, forming amino acid derivatives .

-

Condensation reactions : The carbonyl group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Table 3: Core-Modifying Reactions

Hydroxyethyl Side Chain Modifications

The 2-hydroxyethyl group undergoes:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity.

-

Oxidation : Converts to a ketone using Jones reagent (CrO₃/H₂SO₄), altering hydrogen-bonding capacity .

Table 4: Side Chain Functionalization

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

-

Suzuki coupling : The fluorobenzyl group couples with arylboronic acids to form biaryl systems, expanding structural diversity .

-

Buchwald-Hartwig amination : Introduces amine substituents at the quinazolinone core for SAR studies .

Key Research Findings

-

Antimicrobial Activity : Thioacetamide derivatives (e.g., sulfonamide analogs) show enhanced activity against S. aureus (MIC: 8 µg/mL) .

-

Metabolic Stability : Oxidation of the thioether to sulfone improves metabolic half-life (t₁/₂: 4.2 hrs → 9.8 hrs).

-

Solubility Modulation : Esterification of the hydroxyethyl group increases logP from 1.8 to 3.2, favoring CNS targeting.

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-14-7-5-13(6-8-14)11-21-17(25)12-27-18-15-3-1-2-4-16(15)23(9-10-24)19(26)22-18/h5-8,24H,1-4,9-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDVCOSCRXJJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.